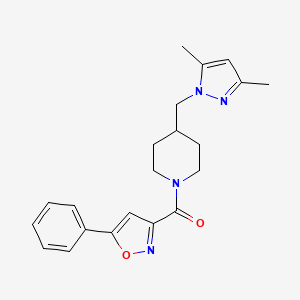
(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C21H24N4O2 and its molecular weight is 364.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone , commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H23N4O, with a molecular weight of approximately 346.9 g/mol. The structural components include a piperidine ring, a pyrazole moiety, and an isoxazole group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a related compound exhibited IC50 values ranging from 73 to 84 µM against various cancer cell lines, indicating significant cytotoxicity . Another study reported that certain derivatives induced apoptosis in glioma cells, with IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil (5-FU) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 5f | C6 glioma | 5.13 | Induces apoptosis |
| 5-FU | C6 glioma | 8.34 | Standard chemotherapeutic |
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have also been explored. A study demonstrated that these compounds could significantly reduce LPS-induced inflammation in BV-2 microglial cells . The mechanism involved the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, showcasing the potential of these compounds in treating neuroinflammatory conditions.
Neuroprotective Properties
In addition to anticancer and anti-inflammatory activities, the neuroprotective effects of pyrazole derivatives have been documented. Research indicated that specific compounds could mitigate glutamate-induced oxidative stress in neuronal cell lines . The ability to reduce oxidative stress is crucial for developing therapeutic agents for neurodegenerative diseases such as Alzheimer's.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:
- Cytotoxicity in Cancer Cells : A series of new 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives were synthesized and tested against various cancer cell lines. The results showed promising cytotoxic effects with minimal toxicity to normal cells .
- Inflammation Models : In vivo studies using LPS-injected mice demonstrated that specific pyrazole derivatives could significantly reduce microglial activation, suggesting their potential use in treating neuroinflammatory disorders .
- Oxidative Stress Reduction : Compounds were tested for their ability to scavenge free radicals and reduce oxidative stress markers in neuronal cells, proving effective in protecting against cellular damage .
Propriétés
IUPAC Name |
[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-12-16(2)25(22-15)14-17-8-10-24(11-9-17)21(26)19-13-20(27-23-19)18-6-4-3-5-7-18/h3-7,12-13,17H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXYUWRRHXXTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














